REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][C:11]1([CH3:13])[C:5]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[S:8][CH2:9][CH2:10]1
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Name
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1-methyl-3-(3-methylbut-2-enyl)sulphanylbenzene
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Quantity
|
7 g
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Type
|
reactant
|
Smiles
|
CC1=CC(=CC=C1)SCC=C(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture in refluxed for four hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The reaction medium is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
ethyl ether and the organic phase is separated out after settling
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
6.8 g (97%) of the thiochroman are collected in the form of a brown oil
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCSC2=CC(=CC=C12)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |